molecular formula C13H16N2O B11802647 8-Amino-1-isobutylquinolin-4(1H)-one

8-Amino-1-isobutylquinolin-4(1H)-one

Cat. No.: B11802647
M. Wt: 216.28 g/mol
InChI Key: PWAMPCBSXKVRHJ-UHFFFAOYSA-N
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Description

8-Amino-1-isobutylquinolin-4(1H)-one is a quinoline derivative with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-1-isobutylquinolin-4(1H)-one typically involves multi-step organic reactions. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve large-scale batch or continuous flow processes. These methods aim to optimize yield, purity, and cost-effectiveness. Specific details for this compound would require further research.

Chemical Reactions Analysis

Types of Reactions

8-Amino-1-isobutylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the quinoline ring to tetrahydroquinoline using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions on the quinoline ring, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer.

    Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 8-Amino-1-isobutylquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    8-Hydroxyquinoline: Known for its antimicrobial properties.

    Chloroquine: A well-known antimalarial drug.

Uniqueness

8-Amino-1-isobutylquinolin-4(1H)-one is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

8-amino-1-(2-methylpropyl)quinolin-4-one

InChI

InChI=1S/C13H16N2O/c1-9(2)8-15-7-6-12(16)10-4-3-5-11(14)13(10)15/h3-7,9H,8,14H2,1-2H3

InChI Key

PWAMPCBSXKVRHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC(=O)C2=C1C(=CC=C2)N

Origin of Product

United States

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